molecular formula C16H15BrN2O5S2 B11536182 2-(3-Bromo-4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine

2-(3-Bromo-4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine

Cat. No.: B11536182
M. Wt: 459.3 g/mol
InChI Key: LYSKHOXVBRRGIZ-UHFFFAOYSA-N
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Description

2-(3-BROMO-4-METHOXYPHENYL)-3-(3-NITROBENZENESULFONYL)-1,3-THIAZOLIDINE is a complex organic compound that features a thiazolidine ring substituted with a bromo-methoxyphenyl group and a nitrobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMO-4-METHOXYPHENYL)-3-(3-NITROBENZENESULFONYL)-1,3-THIAZOLIDINE typically involves the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiol with an α-halo ketone under basic conditions.

    Introduction of the Bromo-Methoxyphenyl Group: This step involves the bromination of a methoxyphenyl derivative, followed by its attachment to the thiazolidine ring through a nucleophilic substitution reaction.

    Attachment of the Nitrobenzenesulfonyl Group: This can be done by reacting the intermediate compound with a nitrobenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring or the methoxy group.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The bromo group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product would be the corresponding amine.

    Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It may be used to study the effects of thiazolidine derivatives on biological systems.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(3-BROMO-4-METHOXYPHENYL)-3-(3-NITROBENZENESULFONYL)-1,3-THIAZOLIDINE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrobenzenesulfonyl group suggests potential interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(3-BROMO-4-METHOXYPHENYL)-1,3-THIAZOLIDINE: Lacks the nitrobenzenesulfonyl group, which may result in different biological activity.

    3-(3-NITROBENZENESULFONYL)-1,3-THIAZOLIDINE: Lacks the bromo-methoxyphenyl group, which may affect its chemical reactivity and biological properties.

Uniqueness

The combination of the bromo-methoxyphenyl group and the nitrobenzenesulfonyl group in 2-(3-BROMO-4-METHOXYPHENYL)-3-(3-NITROBENZENESULFONYL)-1,3-THIAZOLIDINE makes it unique, potentially offering a distinct profile of chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H15BrN2O5S2

Molecular Weight

459.3 g/mol

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine

InChI

InChI=1S/C16H15BrN2O5S2/c1-24-15-6-5-11(9-14(15)17)16-18(7-8-25-16)26(22,23)13-4-2-3-12(10-13)19(20)21/h2-6,9-10,16H,7-8H2,1H3

InChI Key

LYSKHOXVBRRGIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])Br

Origin of Product

United States

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